ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Lipophilicity SAR Drug design

Researchers sourcing coumarin-piperidine conjugates for CCR5 antagonism or differentiation induction often face inconsistent substitution patterns that alter target selectivity. This compound provides a precisely defined 6-ethyl coumarin core with a piperidine-4-carboxylate ethyl ester, enabling controlled SAR exploration. • 6-Ethyl substitution delivers a logP increment of ~1.0 vs. unsubstituted coumarin, balancing lipophilicity and metabolic stability. • Ethyl ester on piperidine may resist esterase hydrolysis better than the methyl ester congener, supporting in vivo pharmacokinetic studies. • Reported to arrest proliferation of undifferentiated cells and induce monocyte differentiation-useful as a tool compound for hematological malignancy assays. • Scaffold distinct from tropane-based CCR5 antagonists (e.g., maraviroc), offering potential activity against resistant strains. Procurement managers benefit from guaranteed ≥98% purity and reliable global shipping with full documentation.

Molecular Formula C20H25NO4
Molecular Weight 343.423
CAS No. 887210-21-1
Cat. No. B2531781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
CAS887210-21-1
Molecular FormulaC20H25NO4
Molecular Weight343.423
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC
InChIInChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3
InChIKeyGPHXAQNDAYFLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

887210-21-1: Structural & Class Profile


Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate (CAS 887210-21-1) is a synthetic hybrid molecule comprising a 6-ethyl-substituted coumarin (2H-chromen-2-one) core linked via a methylene bridge to a piperidine-4-carboxylic acid ethyl ester moiety . It belongs to the broader class of coumarin-piperidine conjugates, a family extensively studied for diverse pharmacological activities including CCR5 antagonism, anticancer proliferation arrest, antimicrobial effects, and enzyme inhibition [1]. The compound's specific substitution pattern—6-ethyl on the coumarin ring and ethyl ester on the piperidine—differentiates it from closely related analogs bearing methyl, chloro, hydroxy, or methoxy groups at various positions, which can profoundly alter lipophilicity, metabolic stability, and target engagement profiles.

Substitution Sensitivity of 887210-21-1


Seemingly minor alterations to the coumarin-piperidine scaffold—such as replacing the 6-ethyl substituent with a methyl, chloro, or methoxy group, or converting the ethyl ester to a methyl ester—can drastically shift a compound's lipophilicity, hydrogen-bonding capacity, metabolic vulnerability, and target selectivity [1]. In the coumarin class, the 6-position substituent directly modulates electron density on the chromenone ring, influencing both non-covalent target interactions and oxidative metabolism by CYP450 enzymes [2]. The 6-ethyl group provides a specific balance of steric bulk and lipophilicity (calculated logP increment of ~1.0 vs. unsubstituted coumarin) that cannot be replicated by smaller (6-methyl) or polar (6-hydroxy) substituents. Similarly, the ethyl ester on the piperidine ring may confer superior membrane permeability and resistance to esterase-mediated hydrolysis compared to the methyl ester congener. These structure-activity relationship (SAR) sensitivities mean that generic substitution within this compound class carries a high risk of altered potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 887210-21-1


Substituent-Dependent Lipophilicity Profile

The 6-ethyl substituent on the coumarin ring of 887210-21-1 provides a calculated logP (cLogP) enhancement of approximately 0.8–1.0 log units compared to the 6-methyl analog, and differs in both lipophilicity and electronic character from the electron-withdrawing 6-chloro analog [1]. This differentiation is critical because lipophilicity directly governs membrane permeability, plasma protein binding, and CYP450-mediated metabolism. In coumarin SAR studies, 6-alkyl chain length correlates positively with cellular uptake and negatively with aqueous solubility, establishing the 6-ethyl variant as occupying a distinct physicochemical space [2].

Lipophilicity SAR Drug design Coumarin

Cell Differentiation Induction

The target compound has been reported in a patent-derived disclosure to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its potential use as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property is a mechanistically distinct mode of anticancer action compared to direct cytotoxicity and has been observed for select coumarin derivatives in HL-60 leukemia cells [2]. Notably, the monocyte differentiation activity appears to depend on specific coumarin substitution patterns: 6,7-dihydroxycoumarins (e.g., esculetin) are known to induce HL-60 differentiation, while simple unsubstituted coumarin lacks this activity [2]. The 6-ethyl substitution in 887210-21-1 may confer a unique differentiation-inducing profile that is absent in 6-unsubstituted or 6-hydroxy coumarin-piperidine analogs.

Anticancer Cell differentiation Monocyte HL-60

CCR5 Antagonism Potential

Preliminary pharmacological screening indicates that 887210-21-1 can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Chemokine receptor CCR5 is a validated therapeutic target, and small-molecule CCR5 antagonists (e.g., maraviroc, vicriviroc) typically exhibit IC50 values in the low nanomolar range in functional assays [2]. While the precise IC50 of 887210-21-1 at CCR5 has not been publicly disclosed, its structural scaffold—a coumarin linked to a piperidine carboxylate ester—differs fundamentally from the tropane-based and 1,4-disubstituted piperidine scaffolds that dominate the CCR5 antagonist patent landscape [2]. This structural divergence suggests the compound may engage the CCR5 binding pocket through distinct molecular interactions, potentially offering a differentiated resistance profile.

CCR5 HIV Antagonist Chemokine receptor

Ethyl Ester Metabolic Stability Advantage

The target compound bears an ethyl ester on the piperidine 4-carboxylate moiety, distinguishing it from the corresponding methyl ester analog (CAS not confirmed for the direct methyl congener, but the 6-methyl coumarin methyl ester analog is CAS 903192-96-1). In medicinal chemistry, ethyl esters generally exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters due to increased steric hindrance around the carbonyl carbon [1]. This difference in metabolic liability can significantly impact compound half-life in plasma and cellular assays. For piperidine carboxylate esters specifically, the ethyl-to-methyl ester substitution has been reported to increase metabolic stability by 2- to 5-fold in rodent plasma, though this varies by scaffold [1]. The ethyl ester in 887210-21-1 is thus predicted to confer enhanced stability in biological matrices compared to its methyl ester counterpart.

Metabolic stability Esterase Pharmacokinetics Prodrug

Predicted hERG Safety Profile

While no hERG IC50 data has been specifically reported for 887210-21-1 in public databases, coumarin-piperidine conjugates as a class tend to exhibit moderate to weak hERG channel inhibition. Structurally related compounds in the BindingDB database show hERG IC50 values ranging from 1.34 × 10^4 nM (13.4 µM) to >5.0 × 10^4 nM (>50 µM), indicating a generally favorable cardiovascular safety margin for this chemotype when the piperidine nitrogen is alkylated with a bulky coumarin-methyl substituent [1]. This class-level safety profile is superior to many basic amine-containing GPCR-targeted scaffolds that frequently exhibit hERG IC50 values below 1 µM [2]. The presence of the ethyl ester on the piperidine ring further reduces the basicity of the piperidine nitrogen, a structural feature generally associated with reduced hERG binding affinity.

hERG Cardiotoxicity Safety pharmacology Potassium channel

Application Scenarios for 887210-21-1


Monocyte Differentiation Phenotypic Screening

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1] positions it as a compelling tool compound for phenotypic screening cascades targeting hematological malignancies (e.g., acute myeloid leukemia) and hyperproliferative skin disorders. Its 6-ethyl substitution distinguishes it from other coumarin-based differentiation inducers like esculetin (6,7-dihydroxycoumarin), which acts through a different structural mechanism [2]. Researchers should benchmark 887210-21-1 against cytarabine or ATRA (all-trans retinoic acid) as positive controls in HL-60 or NB4 cell differentiation assays.

CCR5 Antagonist Lead Generation

Preliminary pharmacological screening identifying 887210-21-1 as a CCR5 antagonist [1] supports its deployment as a novel chemotype starting point for anti-HIV drug discovery programs. Structurally, its coumarin-piperidine scaffold is distinct from the tropane-based CCR5 antagonists (e.g., maraviroc) that dominate the clinical landscape [2], potentially enabling activity against maraviroc-resistant HIV strains. Procurement for medicinal chemistry optimization should include systematic SAR exploration of the 6-position on coumarin and the ester group on piperidine to map CCR5 binding determinants.

Coumarin-Piperidine SAR Probe Development

The compound's well-defined structural features—6-ethyl substitution, methylene linker, piperidine-4-carboxylate ethyl ester—make it an ideal anchor point for constructing focused compound libraries. By procuring 887210-21-1 alongside its 6-methyl, 6-chloro, 7-methyl, and 6,8-dimethyl coumarin analogs, researchers can systematically probe the impact of coumarin ring substitution on target selectivity and pharmacokinetic properties [1]. The ethyl ester moiety also serves as a synthetic handle for further derivatization to amides, acids, or other esters.

In Vitro Metabolism & Plasma Stability Comparison

Given the predicted differential metabolic stability of ethyl esters vs. methyl esters [1], 887210-21-1 should be evaluated in head-to-head plasma and microsomal stability assays against its methyl ester analog. These studies would quantify the extent to which the ethyl ester protects against premature hydrolysis in biological matrices, a key consideration for selecting the optimal ester form for in vivo pharmacokinetic studies. The compound's predicted moderate-to-high lipophilicity (cLogP ~3.1) also makes it suitable for assessing the relationship between ester type, lipophilicity, and cell permeability in Caco-2 or PAMPA models.

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